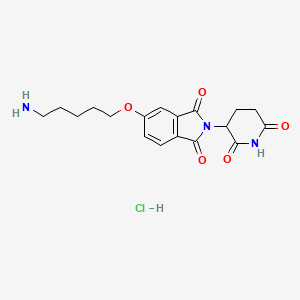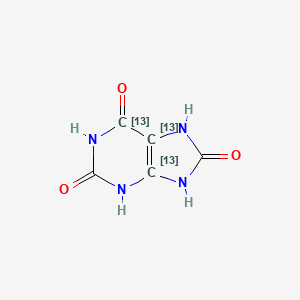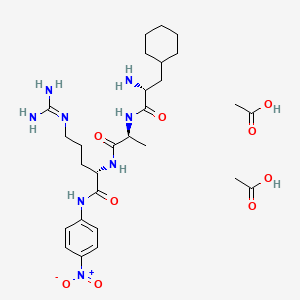
Cy3-PEG8-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3-PEG8-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains eight polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The presence of PEG units enhances its solubility and biocompatibility, making it suitable for various biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG8-Alkyne typically involves the conjugation of Cyanine 3 with a PEG linker and an alkyne group. The process begins with the preparation of Cyanine 3, followed by the attachment of the PEG linker through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Cy3-PEG8-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction is highly specific and efficient, making it a popular choice for bioconjugation and labeling applications .
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3 and can be used for various labeling and imaging applications .
Wissenschaftliche Forschungsanwendungen
Cy3-PEG8-Alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to visualize and quantify biological processes.
Industry: Applied in the development of biosensors, drug delivery systems, and other biotechnological innovations
Wirkmechanismus
The mechanism of action of Cy3-PEG8-Alkyne involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction forms a stable triazole linkage between the alkyne group of this compound and the azide group of the target molecule. The resulting conjugate retains the fluorescent properties of Cy3, allowing for the visualization and tracking of the labeled molecule .
Vergleich Mit ähnlichen Verbindungen
Cy3-PEG4-Alkyne: Contains four PEG units and an alkyne group. It has similar properties but lower solubility and biocompatibility compared to Cy3-PEG8-Alkyne.
Cy5-PEG8-Alkyne: A derivative of Cyanine 5 (Cy5) with eight PEG units and an alkyne group. It has a different spectral range and is used for multiplex imaging applications.
Cy3-PEG8-Azide: Contains eight PEG units and an azide group instead of an alkyne group. .
Uniqueness: this compound stands out due to its combination of high solubility, biocompatibility, and efficient CuAAc reactivity. The presence of eight PEG units enhances its stability and reduces non-specific interactions, making it a versatile tool for various research applications .
Eigenschaften
Molekularformel |
C49H72ClN3O9 |
|---|---|
Molekulargewicht |
882.6 g/mol |
IUPAC-Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C49H71N3O9.ClH/c1-7-25-54-27-29-56-31-33-58-35-37-60-39-40-61-38-36-59-34-32-57-30-28-55-26-23-50-47(53)22-9-8-14-24-52-44-19-13-11-17-42(44)49(4,5)46(52)21-15-20-45-48(2,3)41-16-10-12-18-43(41)51(45)6;/h1,10-13,15-21H,8-9,14,22-40H2,2-6H3;1H |
InChI-Schlüssel |
BIZZKBGGPQROCG-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)



![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
